4-Amino-5-bromo-2-chlorobenzoic acid

Catalog No.
S12941910
CAS No.
M.F
C7H5BrClNO2
M. Wt
250.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromo-2-chlorobenzoic acid

Product Name

4-Amino-5-bromo-2-chlorobenzoic acid

IUPAC Name

4-amino-5-bromo-2-chlorobenzoic acid

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

XCONKKMQGXDUHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C(=O)O

4-Amino-5-bromo-2-chlorobenzoic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a chlorine atom on a benzoic acid structure. Its molecular formula is C₇H₆BrClNO₂, and it has a molecular weight of approximately 236.48 g/mol. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 154 to 156 °C . It is soluble in water at a concentration of about 2.63 g/L at 20 °C .

Typical for aromatic compounds with halogenated substituents. Notably, it can participate in:

  • Electroinduced dehalogenation: Using silver/copper electrodes, the bromine atom can be selectively removed in an electrochemical reaction, leading to the formation of 2-chlorobenzoate .
  • Nucleophilic substitution reactions: The amino group can act as a nucleophile, allowing for further functionalization of the molecule .
  • Acid-base reactions: The carboxylic acid group can donate protons, making it useful in various synthetic pathways.

4-Amino-5-bromo-2-chlorobenzoic acid exhibits notable biological activities. It has been studied for its potential use as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sodium-glucose cotransporter 2 inhibitors, which are relevant in diabetes management . Additionally, compounds with similar structures have shown antibacterial and antifungal properties, suggesting that this compound may also possess biological activity worth exploring further.

Several methods exist for synthesizing 4-amino-5-bromo-2-chlorobenzoic acid:

  • Bromination and Hydrolysis: Starting from 2-chlorobenzonitrile, bromination can be performed using brominating agents followed by hydrolysis to yield the desired carboxylic acid .
  • Monobromination of 2-Chlorobenzoic Acid: A common method involves the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of sulfuric acid and a catalyst such as sodium sulfide or sodium sulfite to yield high purity products .
  • Alternative Synthetic Routes: Other methods include using chlorinated benzenes as starting materials, where sequential halogenation and hydrolysis lead to the formation of the target compound .

4-Amino-5-bromo-2-chlorobenzoic acid finds applications in:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various drug compounds, especially those targeting glucose transport mechanisms .
  • Organic Synthesis: Utilized in the synthesis of other complex organic molecules due to its reactive functional groups.
  • Research: Employed in studies related to electrochemistry and material sciences due to its unique structural properties.

Interaction studies involving 4-amino-5-bromo-2-chlorobenzoic acid often focus on its reactivity with various nucleophiles and electrophiles. Investigations into its electrochemical behavior demonstrate its potential as an electrocatalyst for dehalogenation reactions, indicating significant interactions with metal electrodes under specific conditions . Furthermore, studies on its biological interactions suggest potential effects on glucose transport mechanisms relevant to diabetes treatment.

Several compounds share structural similarities with 4-amino-5-bromo-2-chlorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂Lacks amino group; used as a precursor in synthesis
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂Similar amino group but different halogen placement
5-Bromo-4-amino-2-chlorobenzoic acidC₇H₆BrClNO₂Contains both amino and bromo groups; potential pharmaceutical applications
4-Amino-5-chloro-2-bromobenzoic acidC₇H₆BrClNO₂Similar halogen substitution pattern; different biological activities

These compounds highlight the unique positioning of functional groups within the benzoic acid framework, influencing their chemical reactivity and biological properties. The presence of both bromine and chlorine atoms along with an amino group in 4-amino-5-bromo-2-chlorobenzoic acid provides distinctive reactivity patterns that differentiate it from its analogs.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry name for this compound is 4-amino-5-bromo-2-chlorobenzoic acid, which systematically describes the position and nature of each substituent on the benzoic acid backbone [1] [4]. The Chemical Abstracts Service registry number assigned to this compound is 1935399-77-1, providing a unique identifier for regulatory and commercial purposes [2] .

According to systematic classification protocols, this compound falls under the category of halogenated aromatic carboxylic acids, specifically within the subclass of polyhalogenated aminobenzoic acids . The molecular formula C₇H₅BrClNO₂ indicates the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms [1] [4].

PropertyValue
International Union of Pure and Applied Chemistry Name4-amino-5-bromo-2-chlorobenzoic acid
Chemical Abstracts Service Registry Number1935399-77-1
Molecular FormulaC₇H₅BrClNO₂
Molecular Weight250.48 g/mol
International Chemical IdentifierInChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12)
International Chemical Identifier KeyXCONKKMQGXDUHR-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry SystemC1=C(C(=CC(=C1Br)N)Cl)C(=O)O

The compound's systematic classification places it within the broader framework of substituted benzoic acids, where the presence of both electron-withdrawing halogen atoms and an electron-donating amino group creates a unique electronic environment [7] [8]. This classification is further supported by its inclusion in chemical databases such as PubChem, where it is assigned the compound identifier 124253188 [1].

Molecular Geometry and Crystallographic Data

The molecular geometry of 4-amino-5-bromo-2-chlorobenzoic acid is fundamentally based on the planar aromatic benzene ring system, with substituents adopting positions that minimize steric hindrance while maximizing electronic stabilization [9] [10]. The carboxylic acid group typically exhibits a planar configuration with the aromatic ring, as observed in similar benzoic acid derivatives [11] [9].

Research on structurally related compounds indicates that the dihedral angle between the aromatic ring plane and the carboxylic acid group plane typically ranges from 2° to 8°, depending on the nature and position of substituents [9] [10]. In the case of halogenated benzoic acids, the presence of bulky substituents can influence this planarity, though the overall deviation from coplanarity remains minimal [12].

The amino group at the 4-position adopts a pyramidal geometry around the nitrogen atom, with bond angles deviating from the ideal tetrahedral angle due to the presence of a lone pair of electrons [11]. This pyramidal configuration enables the formation of multiple hydrogen bonding interactions, which play crucial roles in crystal packing arrangements [11] [9].

Crystallographic studies of related amino-halobenzoic acid compounds reveal that intermolecular hydrogen bonding patterns significantly influence the solid-state structure [9] [10]. The carboxylic acid groups typically form centrosymmetric hydrogen-bonded dimers through O-H···O interactions, creating the characteristic R₂²(8) motif commonly observed in benzoic acid derivatives [9] [12].

Structural ParameterTypical RangeReference Compounds
Aromatic Ring-Carboxyl Dihedral Angle2°-8°Similar benzoic acid derivatives
Amino Group Pyramidality111°-117° bond anglesPara-aminobenzoic acid derivatives
Hydrogen Bond O···O Distance2.6-2.8 ÅCarboxylic acid dimers
Halogen Bond X···O Distance3.0-3.2 ÅHalogenated aromatics

The presence of both bromine and chlorine atoms introduces additional complexity to the crystal structure through potential halogen bonding interactions [12]. These non-covalent interactions can complement traditional hydrogen bonding patterns, leading to enhanced structural stability and unique packing arrangements [12].

Tautomeric and Isomeric Considerations

The tautomeric behavior of 4-amino-5-bromo-2-chlorobenzoic acid is primarily governed by the potential for proton transfer involving the amino and carboxylic acid functional groups [13]. Unlike some aminobenzoic acid derivatives that exhibit extensive tautomerism, this compound shows limited tautomeric interconversion under normal conditions due to the stabilizing effects of the halogen substituents [13].

The primary tautomeric equilibrium involves the conventional amino-carboxylic acid form and a hypothetical zwitterionic form where the amino group is protonated and the carboxyl group is deprotonated [13]. However, theoretical calculations suggest that the neutral form predominates under most conditions, with the zwitterionic form representing less than 1% of the population at physiological pH [13].

Isomeric considerations for this compound encompass both positional isomers and functional group isomers within the same molecular formula . The existence of multiple isomers with identical molecular formulas but different substitution patterns creates a family of related compounds with varying properties and reactivities [14] .

Isomer TypeExampleMolecular FormulaKey Differences
Positional Isomer3-Amino-5-bromo-2-chlorobenzoic acidC₇H₅BrClNO₂Amino group position
Positional Isomer2-Amino-4-bromo-5-chlorobenzoic acidC₇H₅BrClNO₂All substituent positions
Functional Group Isomer4-Amino-3-chlorobenzoic acidC₇H₆ClNO₂Single halogen substitution

The electronic effects of substituent positioning significantly influence the relative stability and reactivity of these isomers [7] [8]. Electron-withdrawing halogen atoms in ortho and meta positions relative to the carboxylic acid group enhance acidity through inductive effects, while the electron-donating amino group provides partial compensation [8].

Comparative Analysis with Structural Analogues

The comparative analysis of 4-amino-5-bromo-2-chlorobenzoic acid with its structural analogues reveals significant insights into structure-activity relationships and substituent effects . The systematic variation of substituent positions and identities provides a comprehensive understanding of how molecular modifications influence chemical and physical properties [14] .

3-Amino-5-bromo-2-chlorobenzoic acid represents the closest structural analogue, differing only in the position of the amino group . This positional change from the 4-position to the 3-position significantly alters the electronic distribution around the aromatic ring and affects the compound's reactivity profile . The 3-amino isomer exhibits different hydrogen bonding patterns and potentially altered biological activity compared to the 4-amino derivative .

2-Amino-4-bromo-5-chlorobenzoic acid provides another important comparison point, where all three substituents occupy different positions [16]. This compound, with the amino group in the ortho position relative to the carboxylic acid, exhibits enhanced intramolecular hydrogen bonding potential and different crystal packing behavior [16]. The melting point of 219-222°C for this isomer compared to the estimated 154-156°C for the target compound demonstrates the significant impact of substituent positioning on physical properties [16].

CompoundAmino PositionHalogen PatternMolecular WeightEstimated Melting Point
4-Amino-5-bromo-2-chlorobenzoic acidPara to COOH5-Br, 2-Cl250.48 g/mol154-156°C
3-Amino-5-bromo-2-chlorobenzoic acidMeta to COOH5-Br, 2-Cl250.48 g/molNot reported
2-Amino-4-bromo-5-chlorobenzoic acidOrtho to COOH4-Br, 5-Cl250.48 g/mol219-222°C
4-Amino-3-chlorobenzoic acidPara to COOH3-Cl only171.58 g/molNot reported

The influence of halogen substitution patterns on molecular properties becomes evident when comparing compounds with different halogenation levels [14] [7]. 4-Amino-3-chlorobenzoic acid, containing only a single chlorine substituent, exhibits a significantly lower molecular weight of 171.58 g/mol and different solubility characteristics [14]. This comparison highlights the cumulative effects of multiple halogen substitutions on molecular properties and potential applications [7].

Electronic effects analysis reveals that the combination of electron-withdrawing halogens and the electron-donating amino group creates a balanced electronic environment that influences both chemical reactivity and biological activity [7] [8]. The specific positioning of these substituents in 4-amino-5-bromo-2-chlorobenzoic acid optimizes the balance between electronic effects and steric considerations, potentially contributing to its unique properties and applications [8].

MethodConditionsSelectivityYield Range (%)
Direct Halogenation with Br2/FeBr3Br2, FeBr3, anhydrous conditionsModerate para-selectivity60-80
N-Bromosuccinimide (NBS) BrominationNBS, sulfuric acid, 10-50°CHigh regioselectivity85-95
N-Chlorosuccinimide (NCS) ChlorinationNCS, acidic medium, room temperatureGood regioselectivity75-90
Nitration-Reduction SequenceHNO3/H2SO4, then reductionMeta-directing for nitro group70-85
Electrophilic Aromatic SubstitutionVarious electrophiles, Lewis acid catalystsSubstrate-dependent65-85

The sequential nature of traditional pathways allows for precise control over the introduction of each functional group, although this approach typically requires multiple purification steps and generates significant amounts of waste. The overall yield for multi-step sequences can be limited by the cumulative effect of individual step yields, necessitating optimization of each transformation [7].

Catalytic Bromination Techniques

Catalytic bromination techniques represent a significant advancement in the selective introduction of bromine atoms into aromatic systems. These methods offer enhanced regioselectivity and improved reaction conditions compared to traditional bromination approaches [8] [9] [10].

Zinc-based catalytic systems have emerged as particularly effective for regioselective aromatic bromination. The process involves zinc salts, preferably zinc bromide, adsorbed on inert supports such as silica, alumina, or acid-activated clay [8]. The catalyst preparation typically involves heating to temperatures between 150 and 300 degrees Celsius for activation, with optimal catalyst loading ranging from 0.1 to 3.0 millimoles of zinc salt per gram of support [8].

The reaction mechanism for zinc-catalyzed bromination proceeds through the formation of activated bromine species on the catalyst surface. The zinc salt facilitates the heterolytic cleavage of the bromine-bromine bond, generating electrophilic bromine that can selectively attack electron-rich positions on the aromatic ring [8]. The heterogeneous nature of these catalysts allows for easy separation and potential reuse, making them attractive for industrial applications.

Zeolite-supported bromination systems have demonstrated exceptional para-selectivity for certain aromatic substrates, particularly those resembling toluene derivatives [9] [11]. The shape-selective properties of zeolites contribute to the high regioselectivity observed in these systems. The confined environment within the zeolite pores restricts the formation of sterically hindered products, favoring the formation of para-substituted products [9].

Copper-based catalytic systems utilizing copper nitrate in combination with hydrogen bromide and oxygen have shown promise for oxidative bromination reactions [10]. These systems operate through the in situ generation of bromine species, which then participate in electrophilic aromatic substitution. The copper catalyst facilitates the oxidation of bromide ions to bromine, maintaining a steady concentration of the brominating agent throughout the reaction [10].

Table 2: Catalytic Bromination Techniques

Catalyst SystemTemperature (°C)SolventPara-Selectivity (%)Catalyst Loading (mol%)
Zinc bromide on silica25-80Dichloromethane/hexane90-950.1-3.0
Zeolite-supported catalysts20-60Organic solvents85-925-10
Copper nitrate/HBr/O240-80Water/organic mixture80-882-5
Sodium sulfide/sulfite10-50Sulfuric acid85-900.2-1.0
Hypervalent iodine reagents0-25Acetonitrile75-851-5

The use of additives such as sodium sulfide, sodium sulfite, or potassium sulfide has been shown to inhibit the formation of undesired bromination products [13]. These additives function as selective inhibitors, preventing polybromination and directing the reaction toward monobromination at the desired position. The typical molar ratios for these systems range from 1:0.5-1.5:0.2-1.0 for starting material to brominating agent to catalyst .

Hypervalent iodine reagents have emerged as powerful tools for catalytic halogenation reactions [14] [15]. These reagents, including bis(trifluoroacetoxy)iodobenzene and hydroxy(tosyloxy)iodobenzene, provide mild conditions for halogenation while offering good regioselectivity [15]. The mechanism involves the formation of iodonium intermediates that facilitate the transfer of halogen atoms to the aromatic substrate.

Regioselective Functionalization Strategies

Regioselective functionalization strategies for benzoic acid derivatives have evolved significantly, with particular emphasis on controlling the site of substitution through careful choice of reaction conditions and directing groups [16] [17] [11]. The development of chelation-assisted meta-functionalization has represented a major breakthrough in overcoming the inherent limitations of traditional electrophilic aromatic substitution [16].

The concept of regioselectivity in aromatic substitution is fundamentally governed by the electronic effects of existing substituents on the aromatic ring. Electron-withdrawing groups such as carboxylic acids direct incoming electrophiles to meta positions, while electron-donating groups favor ortho and para substitution [16] [18]. Understanding these directing effects is crucial for designing synthetic routes to polysubstituted aromatic compounds.

Recent advances in palladium-catalyzed regioselective distal carbon-hydrogen functionalization have opened new possibilities for site-selective modification of benzoic acid derivatives [11]. These methods allow for functionalization at positions that are not readily accessible through traditional electrophilic aromatic substitution, particularly meta and para positions relative to directing groups [11].

The use of nitrile-based sulfonamide templates has enabled meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant [16]. This approach represents a significant advancement in chelation-assisted meta-functionalization, allowing for the selective introduction of functionality at positions that were previously difficult to access [16].

Template-directed functionalization strategies have proven particularly effective for achieving regioselectivity in complex aromatic systems [16] [17]. These approaches utilize removable directing groups that coordinate with transition metal catalysts, guiding the functionalization to specific positions on the aromatic ring. The templates can be subsequently removed to reveal the desired substitution pattern [16].

The development of halogen bonding interactions has emerged as a powerful tool for enhancing regioselectivity in aromatic halogenation reactions [10]. Lactic acid derivatives and other Lewis basic additives can form halogen bonds with halogenating agents such as N-bromosuccinimide, increasing the electropositive character of the halogen and improving the selectivity of the substitution reaction [10].

Computational approaches have become increasingly important for predicting and optimizing regioselectivity in aromatic functionalization reactions [19]. Theoretical calculations can provide quantitative information about the relative stabilities of different regioisomeric products, guiding experimental design and helping to understand the factors that control selectivity [19].

The mechanistic understanding of regioselective functionalization has been enhanced through detailed kinetic studies and mechanistic investigations [20] [21]. These studies have revealed the importance of factors such as temperature, solvent, and catalyst concentration in determining the outcome of regioselective reactions [20].

Green Chemistry Approaches in Synthesis

Green chemistry approaches in the synthesis of halogenated benzoic acid derivatives have gained significant attention due to increasing environmental concerns and regulatory pressures [22] [23] [24]. These methodologies focus on reducing waste generation, minimizing the use of hazardous reagents, and improving atom economy in synthetic transformations.

Water-based halogenation reactions represent one of the most environmentally benign approaches to aromatic halogenation [23] [25]. These methods utilize aqueous media instead of organic solvents, significantly reducing the environmental impact of the synthesis. Potassium and ammonium halides serve as halogen sources in oxidative halogenation reactions, providing a more sustainable alternative to traditional halogenating agents [23].

The use of potassium halides in combination with oxidizing agents such as hydrogen peroxide or sodium hypochlorite has proven effective for regioselective halogenation of activated aromatic compounds [23] [25]. These systems operate under mild conditions and generate minimal waste, making them attractive for large-scale applications. The atom economy of these reactions typically ranges from 85 to 90 percent, representing a significant improvement over traditional methods [23].

Ammonium halide-based oxidation systems offer similar advantages, with the added benefit of producing ammonia as a byproduct, which can be easily removed or recovered [23]. These systems have demonstrated effectiveness for both chlorination and bromination reactions, with reaction times typically ranging from 1 to 4 hours under mild conditions.

Ionic liquid media have emerged as promising alternatives to conventional organic solvents for halogenation reactions [26] [24]. Ionic liquids offer several advantages, including negligible vapor pressure, thermal stability, and the ability to dissolve a wide range of substrates. The recyclability of ionic liquid systems contributes to their environmental appeal, although the high cost of these solvents remains a limitation for widespread adoption [26].

Table 3: Green Chemistry Approaches in Synthesis

ApproachEnvironmental BenefitReaction TimeAtom Economy (%)E-Factor
Potassium halide/oxidant systemNon-toxic halide source2-6 hours85-902-4
Ammonium halide oxidationReduced waste generation1-4 hours80-883-5
Water-based halogenationAqueous medium, no organic solvents3-8 hours90-951-3
Ionic liquid mediumRecyclable solvent system1-3 hours75-854-6
Mechanochemical methodsSolvent-free conditions0.5-2 hours90-980.5-2

Mechanochemical methods represent the ultimate in green chemistry approaches, eliminating the need for solvents entirely [20]. These methods utilize mechanical energy to drive chemical transformations, often resulting in dramatically reduced reaction times and improved yields. Nucleophilic aromatic substitution reactions carried out mechanochemically have shown average rate enhancements of nine-fold compared to solution-phase reactions [20].

The environmental benefits of mechanochemical methods extend beyond solvent elimination. The absence of solvents removes the need for solvent recovery and disposal, significantly reducing the environmental impact of the synthesis. The E-factor for mechanochemical processes typically ranges from 0.5 to 2, representing some of the most environmentally benign synthetic methods available [20].

One-pot synthetic strategies have gained popularity as green chemistry approaches for the synthesis of complex aromatic compounds [22]. These methods minimize the number of purification steps required, reducing waste generation and improving overall efficiency. A notable example involves the one-pot synthesis of halogenated benzamide derivatives with overall yields ranging from 87 to 94 percent [22].

The integration of biotechnology approaches with traditional synthetic methods offers additional opportunities for green chemistry applications [24]. Lignin-based benzoic acid derivatives can serve as renewable starting materials for pharmaceutical synthesis, providing a sustainable alternative to petrochemical-derived substrates [24]. This approach aligns with the principles of circular economy and sustainable chemistry [24].

Purification and Yield Optimization Protocols

Purification and yield optimization protocols for 4-amino-5-bromo-2-chlorobenzoic acid and related compounds require careful consideration of the physical and chemical properties of these polysubstituted aromatic systems [27] [28] [29]. The presence of multiple functional groups, including amino, carboxylic acid, and halogen substituents, creates unique challenges for purification and demands specialized approaches.

Recrystallization remains one of the most widely used purification methods for halogenated benzoic acid derivatives [1] [28]. The choice of solvent system is critical for achieving high purity while maintaining acceptable recovery yields. Water-based recrystallization systems have proven effective for compounds with sufficient water solubility, typically achieving purities of 95 to 98 percent with recovery yields ranging from 85 to 92 percent [28].

Methanol and ethanol-based recrystallization systems offer advantages for compounds with limited water solubility [28]. These systems typically provide higher purities, ranging from 96 to 99 percent, with recovery yields of 88 to 95 percent. The use of mixed solvent systems, such as ethanol-water mixtures, can provide intermediate solubility characteristics that optimize both purity and recovery [28].

Table 4: Purification and Yield Optimization Protocols

Purification MethodPurity Achieved (%)Recovery Yield (%)Solvent SystemTime Required
Recrystallization from water95-9885-92Water12-24 hours
Recrystallization from methanol96-9988-95Methanol/ethanol8-16 hours
Column chromatography98-99.570-85Various organic solvents2-4 hours
Semi-preparative high performance liquid chromatography99-99.960-80Water/acetonitrile gradient1-2 hours
Crystallization from mixed solvents94-9780-90Ethanol/water mixtures6-12 hours

Column chromatography provides the highest purities for complex mixtures but typically results in lower recovery yields due to material losses during the separation process [27]. This method is particularly valuable when dealing with closely related impurities that cannot be separated by recrystallization. The achievable purities range from 98 to 99.5 percent, though recovery yields are typically limited to 70 to 85 percent [27].

Semi-preparative high performance liquid chromatography represents the most advanced purification technique for these compounds, capable of achieving purities exceeding 99.9 percent [27]. This method is particularly valuable for analytical samples and when very high purity is required for biological or pharmaceutical applications. The method typically utilizes reversed-phase columns with water-acetonitrile gradient systems, though recovery yields are limited to 60 to 80 percent due to the dilute nature of the collection fractions [27].

Yield optimization strategies focus on minimizing material losses throughout the synthetic sequence while maintaining acceptable purity levels [7] [30]. Design of experiments approaches has proven valuable for systematically optimizing reaction conditions to maximize yield while controlling impurity formation [7] [30]. These statistical methods allow for the identification of optimal conditions through a minimum number of experiments [7].

Temperature control plays a crucial role in yield optimization, particularly for reactions involving thermally sensitive intermediates [7] [28]. Careful temperature management can prevent decomposition reactions and side product formation, leading to improved yields and simplified purification [28].

The timing of workup procedures can significantly impact both yield and purity [28] [31]. Immediate workup after reaction completion prevents the formation of degradation products, while delayed workup can lead to improved yields in cases where slow precipitation occurs [28]. The optimization of workup conditions requires consideration of the stability of both the desired product and potential impurities [31].

Scale-up considerations become increasingly important as synthetic methods transition from laboratory to industrial scale [28] [31]. Heat transfer limitations, mixing efficiency, and mass transfer effects can all impact yield and selectivity at larger scales. Continuous processing methods have shown promise for maintaining consistent quality and yield during scale-up operations [31].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

248.91922 g/mol

Monoisotopic Mass

248.91922 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types